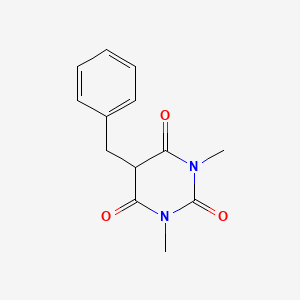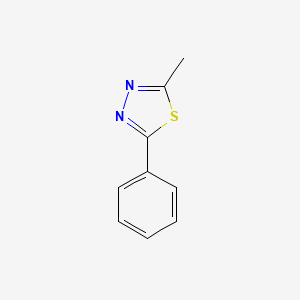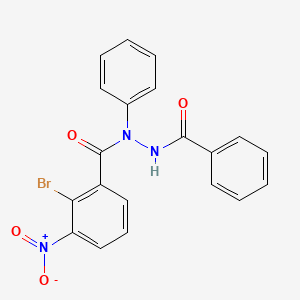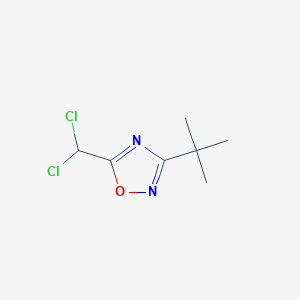
Barbituric acid, 5-benzyl-1,3-dimethyl-
Overview
Description
Barbituric acid, 5-benzyl-1,3-dimethyl-: is a derivative of barbituric acid, a heterocyclic compound with a pyrimidine ring structure Barbituric acid derivatives have been extensively studied due to their pharmacological and biological applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of barbituric acid, 5-benzyl-1,3-dimethyl- typically involves the condensation of 1,3-dimethylurea with malonic acid derivatives in the presence of a suitable catalyst. One common method includes the reaction of 1,3-dimethylurea with benzylmalonic acid under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or acetic acid, with the addition of a catalyst like acetic anhydride to facilitate the condensation reaction .
Industrial Production Methods: Industrial production of barbituric acid derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and the use of environmentally benign catalysts, is becoming increasingly important in industrial processes .
Chemical Reactions Analysis
Types of Reactions: Barbituric acid, 5-benzyl-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted barbituric acid derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: Barbituric acid, 5-benzyl-1,3-dimethyl- is used as a building block in the synthesis of complex heterocyclic compounds.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacologically active agent. Derivatives of barbituric acid have shown activity as sedatives, anticonvulsants, and anesthetics. The 5-benzyl-1,3-dimethyl substitution may enhance these properties, making it a candidate for drug development .
Industry: In the industrial sector, barbituric acid derivatives are used in the production of dyes, pigments, and polymers. Their ability to form stable complexes with metals makes them useful in various industrial applications .
Mechanism of Action
The mechanism of action of barbituric acid, 5-benzyl-1,3-dimethyl- involves its interaction with specific molecular targets. In pharmacological applications, barbituric acid derivatives typically act on the central nervous system by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) at GABA_A receptors. This leads to increased chloride ion influx, hyperpolarization of neurons, and a subsequent sedative or anticonvulsant effect .
Comparison with Similar Compounds
Barbituric acid: The parent compound with a simpler structure.
Phenobarbital: A widely used barbiturate with sedative and anticonvulsant properties.
Thiopental: A barbiturate used as an anesthetic agent.
Secobarbital: Another barbiturate with hypnotic properties.
Uniqueness: Barbituric acid, 5-benzyl-1,3-dimethyl- is unique due to its specific substitution pattern, which can enhance its chemical stability and pharmacological activity. The presence of the benzyl group at the 5-position and the dimethyl groups at the 1,3-positions provide distinct properties compared to other barbituric acid derivatives .
Properties
IUPAC Name |
5-benzyl-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-14-11(16)10(12(17)15(2)13(14)18)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBKZALYQYGIAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164484 | |
| Record name | Barbituric acid, 5-benzyl-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15018-52-7 | |
| Record name | 1,3-Dimethyl-5-(phenylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15018-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Benzyl-1,3-dimethylbarbituric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015018527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002707089 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120879 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Barbituric acid, 5-benzyl-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-BENZYL-1,3-DIMETHYLBARBITURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU5F9H5XHE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4S)-4-Hydroxy-3,5,5-trimethyl-4-[(1E,3E)-3-methyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypenta-1,3-dienyl]cyclohex-2-en-1-one](/img/structure/B1652507.png)
![2,2-Dimethyl-5-{[4-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}-3-thiomorpholinone](/img/structure/B1652509.png)
![1H-Indole, 3-[[4-(2-methoxyphenyl)-1-piperazinyl]methyl]-](/img/structure/B1652511.png)
![5-({2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-(4-pyridinyl)pyrimidine](/img/structure/B1652512.png)


![(2S,3S)-N-[[2-methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride](/img/structure/B1652521.png)



![tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methylcarbamate](/img/structure/B1652526.png)

![2-Hydroxy-5-(2-{[(2-methoxyphenyl)methyl]amino}-1,3-thiazol-4-yl)benzamide hydrochloride](/img/structure/B1652528.png)
